3-Fluoro-2-nitroaniline is an aromatic nitro compound with the chemical formula C6H5FN2O2. Its synthesis has been reported in various scientific publications, with methods utilizing different starting materials and reaction conditions. For example, one study describes its preparation through the nitration of 3-fluoroaniline with mixed acid (nitric acid and sulfuric acid) [].
-Fluoro-2-nitroaniline serves as a valuable intermediate in the synthesis of diverse organic compounds due to the presence of both the reactive nitro and fluoro substituents.
Scientific investigations have focused on understanding the physical and chemical properties of 3-fluoro-2-nitroaniline to optimize its use in various applications.
3-Fluoro-2-nitroaniline is an aromatic organic compound with the chemical formula C₆H₅FN₂O₂ and a molecular weight of 156.11 g/mol. It features a nitro group (-NO₂) and a fluorine atom (-F) attached to a benzene ring, specifically at the 2 and 3 positions, respectively. This compound is classified as an aniline derivative, which is characterized by the presence of an amino group (-NH₂) attached to an aromatic ring. The compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique electronic properties and reactivity .
Currently, there is no scientific literature readily available on the specific mechanism of action of 3-Fluoro-2-nitroaniline.
Several synthetic routes exist for the preparation of 3-fluoro-2-nitroaniline:
3-Fluoro-2-nitroaniline has potential applications in various fields:
Several compounds exhibit structural similarities to 3-fluoro-2-nitroaniline. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 2-Nitroaniline | C₆H₆N₂O₂ | Lacks fluorine; common precursor |
| 4-Fluoro-2-nitroaniline | C₆H₄FN₂O₂ | Different position of fluoro group |
| 3-Fluoroaniline | C₆H₆FN | Lacks nitro group; simpler structure |
| 4-Fluoro-5-nitrobenzene-1,2-diamine | C₇H₈F N₄O₂ | Contains two amino groups; more reactive |
Uniqueness: The combination of both a nitro group and a fluorine atom on specific positions of the benzene ring gives 3-fluoro-2-nitroaniline unique reactivity compared to its analogs. This positioning influences its chemical behavior and potential applications in drug development and material science .
3-Fluoro-2-nitroaniline (CAS No. 567-63-5) is a fluorinated aromatic nitro compound with the molecular formula C₆H₅FN₂O₂ and a molecular weight of 156.11 g/mol. Its IUPAC name derives from the substitution pattern on the benzene ring: a fluorine atom at position 3 and a nitro group (-NO₂) at position 2, adjacent to the amino group (-NH₂) at position 1. The structural arrangement is represented by the SMILES notation FC1=CC=CC(=C1N+[O-])N.
Synonyms include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 305.7 ± 22.0 °C (predicted) | |
| Density | 1.448 g/cm³ | |
| Storage Conditions | 2–8°C, inert atmosphere | |
| Purity Specifications | ≥98% |
The compound’s crystalline solid form and stability under recommended storage conditions make it suitable for laboratory and industrial applications.
The synthesis of nitroanilines dates to the 19th century, driven by the demand for dyes and pharmaceuticals. 3-Fluoro-2-nitroaniline emerged as a derivative of interest in the late 20th century, coinciding with advancements in fluorination techniques and the growing recognition of fluorine’s role in modulating chemical reactivity. Early synthetic routes involved direct nitration of fluorinated anilines, but modern methods emphasize precision, such as microchannel reactor technology for controlled nitration.
The compound’s development aligns with broader trends in aromatic chemistry, where introducing electron-withdrawing groups (e.g., -NO₂) and halogens (e.g., -F) enables tailored electronic properties for applications in agrochemicals and pharmaceuticals. For instance, its role as a precursor in synthesizing benzylamines and quinoxaline-diones highlights its utility in medicinal chemistry.
3-Fluoro-2-nitroaniline belongs to the nitroaniline family, characterized by a benzene ring with amino and nitro substituents. Its classification is further defined by:
The fluorine atom distinguishes 3-fluoro-2-nitroaniline from non-fluorinated analogs, altering its solubility, reactivity, and intermolecular interactions. For example, fluorine’s small atomic radius and high electronegativity enhance the compound’s stability against oxidative degradation.
Industrial synthesis typically involves nitration of 3-fluoroaniline under controlled conditions. A representative method includes:
The amino and nitro groups enable diverse transformations:
3-Fluoro-2-nitroaniline is a key building block in synthesizing:
Fluorinated nitroanilines contribute to herbicides and pesticides by enhancing bioavailability and target specificity.
3-Fluoro-2-nitroaniline possesses the molecular formula C₆H₅FN₂O₂ with a molecular weight of 156.11 g/mol [1] [2]. The compound represents an aniline derivative featuring both fluorine and nitro substituents positioned at the 3 and 2 positions respectively relative to the amino group [2]. The molecular structure exhibits a planar benzene ring system with three distinct functional groups that significantly influence its overall geometry and electronic properties [3].
The compound's canonical SMILES notation is documented as FC1=CC=CC(=C1N+[O-])N, indicating the specific connectivity pattern of atoms within the molecule [1]. The presence of both electron-withdrawing nitro group and electron-withdrawing fluorine substituent creates a unique electronic environment that affects bond lengths and angles throughout the aromatic system [3].
Computational studies on related fluoronitroaniline compounds demonstrate that the molecular conformation remains essentially planar, with maximum deviations from planarity typically not exceeding 0.062 Å [4]. The dihedral angle between the nitro group and the benzene ring in similar compounds ranges from 3.68° to 4.8°, indicating minimal out-of-plane distortion [4] [5].
The crystallographic properties of 3-fluoro-2-nitroaniline reflect its solid-state organization and intermolecular interactions. The compound exhibits a density of 1.448 g/cm³ at standard conditions [2]. The predicted boiling point stands at 305.7±22.0°C, while storage recommendations specify maintenance under inert gas atmosphere at 2-8°C [2] [6].
Related fluoronitroaniline compounds demonstrate specific crystallographic parameters that provide insight into the structural organization of this chemical family. Crystal structure analyses of similar compounds reveal monoclinic crystal systems with space group P2₁/c [7]. The intermolecular forces in the crystal lattice are primarily governed by hydrogen bonding interactions and π-π stacking arrangements [4].
The crystal packing is typically consolidated by carbon-hydrogen to oxygen hydrogen bonds and nitrogen-hydrogen to oxygen hydrogen bonds, which generate extended chain structures throughout the crystal lattice [4]. These intermolecular interactions contribute significantly to the overall stability and physical properties of the crystalline material [3].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₅FN₂O₂ | [1] [2] |
| Molecular Weight | 156.11 g/mol | [1] [2] |
| Density | 1.448 g/cm³ | [2] |
| Predicted Boiling Point | 305.7±22.0°C | [2] [6] |
| Storage Temperature | 2-8°C under inert gas | [2] [6] |
The electronic configuration of 3-fluoro-2-nitroaniline is dominated by the interplay between the electron-donating amino group and the electron-withdrawing nitro and fluorine substituents. The predicted pKa value of -1.24±0.10 indicates the compound's acidic nature, substantially lower than unsubstituted aniline due to the strong electron-withdrawing effects of both substituents [2] [6].
The presence of the nitro group at the ortho position relative to the amino group creates significant electronic perturbation throughout the aromatic system. This positioning allows for potential intramolecular hydrogen bonding between the amino hydrogen atoms and the nitro group oxygen atoms, similar to patterns observed in related compounds [3] [4].
The fluorine substituent at the meta position contributes additional electron-withdrawing character while also participating in weak intermolecular interactions. Studies on related compounds demonstrate that fluorine atoms can engage in hydrogen bonding with distances typically around 2.37 Å [4]. The combined electronic effects of both substituents result in altered charge distribution across the aromatic ring system [3].
Computational analyses using density functional theory methods on similar fluoronitroaniline compounds reveal significant changes in highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to unsubstituted aniline [8]. These electronic modifications directly influence the compound's reactivity patterns and spectroscopic properties [8].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-fluoro-2-nitroaniline through analysis of both proton and carbon-13 environments. The aromatic protons typically appear in the region between 6.5-8.0 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of both fluorine and nitro substituents [9].
Related fluoronitroaniline compounds demonstrate characteristic splitting patterns in proton nuclear magnetic resonance spectra. The amino group protons generally appear as a broad signal around 4.0-6.0 parts per million, while aromatic protons show complex multipicity patterns due to fluorine-proton coupling and ortho/meta/para relationships [9] [10].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the aromatic system. Typical chemical shift ranges for fluoronitroaniline compounds span from approximately 105-150 parts per million for aromatic carbons, with the carbon bearing the nitro group typically appearing most downfield due to the strong deshielding effect [9].
The presence of fluorine introduces additional complexity through carbon-fluorine coupling, which manifests as characteristic splitting patterns in the carbon-13 spectrum. These coupling constants provide valuable information about the spatial relationships between fluorine and carbon atoms throughout the molecule [10].
Infrared spectroscopy of 3-fluoro-2-nitroaniline reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The amino group typically exhibits stretching vibrations in the 3300-3500 cm⁻¹ region, with potential splitting due to symmetric and asymmetric stretching modes [11].
The nitro group produces two distinctive absorption bands corresponding to asymmetric and symmetric nitrogen-oxygen stretching vibrations, typically appearing around 1520-1560 cm⁻¹ and 1320-1350 cm⁻¹ respectively [11]. These bands serve as reliable diagnostic features for nitro group identification and are generally intense due to the large dipole moment changes associated with these vibrational modes [11].
Aromatic carbon-carbon and carbon-hydrogen stretching vibrations appear in their characteristic regions around 1600-1450 cm⁻¹ and 3000-3100 cm⁻¹ respectively. The presence of fluorine substitution may cause slight shifts in these frequencies due to inductive effects transmitted through the aromatic system [11].
Carbon-fluorine stretching vibrations typically appear in the 1000-1350 cm⁻¹ region and can be identified by their characteristic intensity and position. The exact frequency depends on the hybridization state of the carbon atom and the electronic environment created by neighboring substituents [11].
Mass spectrometry analysis of 3-fluoro-2-nitroaniline provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 156, corresponding to the molecular weight of 156.11 g/mol [12] [13]. The presence of both fluorine and nitrogen atoms creates a distinctive isotope pattern that aids in molecular formula confirmation [13].
Electron ionization mass spectrometry typically produces characteristic fragmentation patterns for nitroaniline compounds. Common fragmentation pathways include loss of nitrogen oxides from the nitro group and various rearrangement reactions involving the aromatic system [12] [13]. The base peak in the mass spectrum often corresponds to fragments retaining the aromatic ring system [13].
Collision-induced dissociation studies on related compounds demonstrate that fluoronitroaniline derivatives undergo predictable fragmentation patterns. The presence of the electron-withdrawing groups tends to stabilize certain fragment ions while destabilizing others, creating characteristic peak intensity patterns [14].
| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 157.04079 | 123.4 |
| [M+Na]⁺ | 179.02273 | 135.8 |
| [M+NH₄]⁺ | 174.06733 | 131.4 |
| [M-H]⁻ | 155.02623 | 125.9 |
X-ray crystallography provides the most definitive structural information about 3-fluoro-2-nitroaniline, revealing precise atomic positions, bond lengths, and bond angles. While specific crystallographic data for 3-fluoro-2-nitroaniline are limited in the literature, related fluoronitroaniline compounds provide valuable structural insights [3] [4].
Crystal structure determinations of similar compounds reveal typical aromatic carbon-carbon bond lengths ranging from 1.369-1.392 Å, with minimal variation due to substituent effects [4]. The carbon-nitrogen bond length of the amino group typically measures around 1.379 Å, indicating some double-bond character due to resonance with the aromatic system [4].
The nitro group geometry shows characteristic nitrogen-oxygen bond lengths of approximately 1.215-1.216 Å, consistent with the partial double-bond character expected for this functional group [4]. The carbon-nitro bond length typically measures around 1.465 Å, reflecting the single-bond connection to the aromatic ring [4].
Intermolecular interactions revealed by crystallographic analysis include hydrogen bonding networks and weak van der Waals contacts. Typical hydrogen bond distances range from 2.45-3.27 Å, depending on the specific donor-acceptor pair involved [4]. These interactions play crucial roles in determining crystal packing arrangements and solid-state properties [4].
| Bond Type | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-C (aromatic) | 1.369-1.392 | 117.85-124.1 |
| C-N (amino) | 1.379 | 121.0-122.8 |
| N-O (nitro) | 1.215-1.216 | 118.28-119.18 |
| C-N (nitro) | 1.465 | 118.27-118.56 |
| C-F | 1.357 | 116.9-119.0 |
Acute Toxic;Irritant